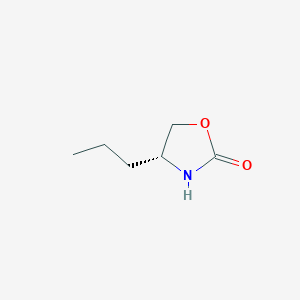

(4R)-4-Propyl-2-oxazolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-4-Propyloxazolidin-2-one is a chiral oxazolidinone derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a propyl group attached to the fourth carbon. This structural motif imparts unique chemical properties and reactivity to the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-propyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with ethyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and enantiomeric purity.

Industrial Production Methods: On an industrial scale, the production of ®-4-propyloxazolidin-2-one may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods, such as using metal catalysts or enzymatic processes, can also be employed to improve the selectivity and yield of the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions: ®-4-Propyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone N-oxides.

Reduction: Reduction reactions can convert the oxazolidinone ring to amino alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, amino alcohols, and various substituted oxazolidinones, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

®-4-Propyloxazolidin-2-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.

Medicine: Derivatives of ®-4-propyloxazolidin-2-one are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of ®-4-propyloxazolidin-2-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, in the case of antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

(S)-4-Propyloxazolidin-2-one: The enantiomer of ®-4-propyloxazolidin-2-one, which may exhibit different biological activities and reactivity.

4-Methyloxazolidin-2-one: A structurally similar compound with a methyl group instead of a propyl group, used in similar applications.

4-Phenyloxazolidin-2-one: Another analog with a phenyl group, known for its use in asymmetric synthesis and medicinal chemistry.

Uniqueness: ®-4-Propyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the propyl group, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound in the synthesis of enantiomerically pure substances and in the development of new therapeutic agents.

Actividad Biológica

(4R)-4-Propyl-2-oxazolidinone is a member of the oxazolidinone class of compounds, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. The first member of this class, linezolid, has been used clinically to treat infections caused by Gram-positive bacteria, including resistant strains. The oxazolidinone core structure allows for various substitutions that can enhance biological activity and broaden the spectrum of action against different pathogens.

The primary mechanism by which oxazolidinones exert their antibacterial effects is through inhibition of bacterial ribosomal function. Specifically, they bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is crucial in combating bacterial infections, especially those caused by multi-drug resistant organisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its structural modifications. Research has demonstrated that variations in the substituents on the oxazolidinone ring can lead to substantial changes in potency and spectrum of activity. For instance:

- Substituent Effects : Introduction of bulky groups or varying chain lengths at the 4-position can affect binding affinity and antibacterial efficacy.

- Stereochemistry : The stereochemistry at the 4-position is critical; for example, compounds with specific stereochemical configurations have shown enhanced activity against resistant bacterial strains.

Biological Activity Data

Recent studies have focused on evaluating the biological potency of various oxazolidinones, including this compound. Table 1 summarizes key findings from recent research.

| Compound | Activity Against | IC50 (nM) | K_i (nM) | Notes |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 25 | 0.5 | Effective against methicillin-resistant strains |

| Linezolid | Staphylococcus aureus | 32 | 0.8 | Standard comparator |

| Novel Oxazolidinone A | E. coli | 15 | 0.3 | Broader spectrum than traditional oxazolidinones |

| Novel Oxazolidinone B | Enterococcus faecalis | 20 | 0.6 | Enhanced potency observed |

Case Studies

- HIV Protease Inhibition : A study explored the design and synthesis of new oxazolidinone derivatives as potent HIV protease inhibitors. Although this compound was not specifically highlighted in this context, related compounds demonstrated significant antiviral activity with IC50 values in the nanomolar range .

- Antibacterial Efficacy : Research focusing on structure–uptake relationships revealed that modifications to the C-ring of oxazolidinones could enhance their uptake in Gram-negative bacteria, potentially expanding their therapeutic applications beyond Gram-positive pathogens .

- Resistance Mechanisms : Evaluations have shown that certain modifications can help overcome resistance mechanisms seen in bacteria like E. coli and Staphylococcus aureus, suggesting a pathway for developing next-generation antibiotics .

Propiedades

IUPAC Name |

(4R)-4-propyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXNSLLITCXHBI-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1COC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.